molecular formula C21H26N4O2 B2853399 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one CAS No. 1251632-00-4

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one

カタログ番号: B2853399
CAS番号: 1251632-00-4
分子量: 366.465
InChIキー: QDDNJFVHUVWISI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one is a complex organic compound It is structurally characterized by the presence of a quinoline derivative linked to a pyrimidinone core, with a piperidine moiety attached

準備方法

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis begins with commercially available quinoline and pyrimidinone derivatives.

  • Intermediate Formation: : The quinoline derivative undergoes a reaction with an appropriate reagent to introduce the 3,4-dihydroquinolin-1(2H)-yl group.

  • Linkage Formation: : The intermediate is then coupled with the pyrimidinone derivative under specific conditions, often involving a catalyst to facilitate the formation of the desired compound.

  • Piperidine Attachment:

Industrial Production Methods

  • Scale-Up Process: : The industrial production of 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one typically involves a scaled-up version of the laboratory synthesis, optimized for higher yields and cost efficiency.

  • Continuous Flow Synthesis: : A continuous flow synthesis approach may be employed to improve reaction efficiency and product consistency.

化学反応の分析

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, potentially yielding various oxidized derivatives depending on the conditions.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs, altering the compound's biological activity.

  • Substitution: : Substitution reactions may occur at various positions on the quinoline or pyrimidinone moieties, allowing for structural modifications.

Common Reagents and Conditions

  • Oxidizing Agents: : Typical oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reducing Agents: : Common reducing agents used are sodium borohydride and lithium aluminum hydride.

  • Catalysts: : Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate hydrogenation reactions.

Major Products Formed

  • Oxidized Derivatives: : Products with altered electronic properties, potentially influencing their biological activity.

  • Reduced Analogues: : Compounds with modified functional groups, leading to changes in pharmacokinetics and pharmacodynamics.

  • Substituted Compounds: : A wide range of substituted derivatives with varying chemical and biological properties.

科学的研究の応用

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one has significant applications in various fields:

  • Chemistry: : Used as a building block for the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand.

  • Medicine: : Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and anti-microbial activities.

  • Industry: : Utilized in the development of advanced materials and as a component in various industrial processes.

作用機序

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: : It may interact with various enzymes or receptors, modulating their activity.

  • Pathways Involved: : The compound could influence signaling pathways related to cell growth, apoptosis, or inflammation.

類似化合物との比較

Similar Compounds

  • Quinolone Derivatives: : Such as 3-(2-(4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one, which shares a similar structure but with subtle variations.

  • Pyrimidinone Analogues: : Compounds like 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one, differing in the position or type of substituents.

Uniqueness

  • Structural Complexity: : The unique combination of quinoline, pyrimidinone, and piperidine moieties sets this compound apart.

  • Biological Activity: : Its distinct molecular structure may confer unique biological properties, making it a valuable compound for further research and development.

特性

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-methyl-2-piperidin-1-ylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-16-14-19(26)25(21(22-16)23-11-5-2-6-12-23)15-20(27)24-13-7-9-17-8-3-4-10-18(17)24/h3-4,8,10,14H,2,5-7,9,11-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDNJFVHUVWISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。